2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
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Overview
Description
2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, phenyl groups, and dichlorophenyl groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of phenyl and dichlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections and diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran antifungals: These compounds share structural similarities with 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-, particularly in the presence of triazole rings and phenyl groups.
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
107680-04-6 |
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Molecular Formula |
C18H17Cl2N3O2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-dichlorophenyl)-3-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-17(24,13-5-3-2-4-6-13)18(25,10-23-12-21-11-22-23)15-8-7-14(19)9-16(15)20/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1 |
InChI Key |
ALSZSBJXLWUUGS-MSOLQXFVSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
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